molecular formula C27H24N4O3 B14964577 N-(3-ethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

N-(3-ethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide

Cat. No.: B14964577
M. Wt: 452.5 g/mol
InChI Key: LZRJWOAONYWAFV-UHFFFAOYSA-N
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Description

N-(3-ethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is a complex organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide typically involves multi-step organic reactions. The starting materials often include 3-ethylphenylamine, 3-methoxybenzaldehyde, and other reagents necessary for constructing the benzimidazole and pyrimido[1,2-a]benzimidazole cores. Common reaction conditions may involve:

    Condensation reactions: To form the benzimidazole ring.

    Cyclization reactions: To construct the pyrimido[1,2-a]benzimidazole framework.

    Acylation reactions: To introduce the acetamide group.

Industrial Production Methods

Industrial production of such compounds may involve optimized synthetic routes to maximize yield and purity. This often includes:

    Catalysts: To enhance reaction rates.

    Solvents: To dissolve reactants and control reaction environments.

    Purification techniques: Such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To replace certain atoms or groups with others.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: For studying its interactions with biological targets.

    Medicine: As a potential therapeutic agent due to its biological activity.

    Industry: In the development of new materials or pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Known for their antimicrobial and anticancer properties.

    Pyrimido[1,2-a]benzimidazole derivatives: Studied for their potential therapeutic applications.

Uniqueness

N-(3-ethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10(4H)-yl]acetamide is unique due to its specific structural features, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

N-(3-ethylphenyl)-2-[2-(3-methoxyphenyl)-4-oxopyrimido[1,2-a]benzimidazol-10-yl]acetamide

InChI

InChI=1S/C27H24N4O3/c1-3-18-8-6-10-20(14-18)28-25(32)17-30-23-12-4-5-13-24(23)31-26(33)16-22(29-27(30)31)19-9-7-11-21(15-19)34-2/h4-16H,3,17H2,1-2H3,(H,28,32)

InChI Key

LZRJWOAONYWAFV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N4C2=NC(=CC4=O)C5=CC(=CC=C5)OC

Origin of Product

United States

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